Positional Isomer Selectivity: 3‑ vs. 2‑Benzyloxy Architecture Demonstrates Divergent Biological Target Engagement
The 3‑benzyloxy positional isomer (target compound) is structurally differentiated from the 2‑benzyloxy isomer (PubChem CID 833990), which has been characterized as an antiviral agent targeting vaccinia virus D4 protein and shows a Bcl‑2‑related protein A1 EC50 of 1.12 µM [1]. The target compound's benzyloxy group at the meta position of the central benzyl ring alters hydrogen‑bond donor–acceptor distances and the spatial presentation of the phenolic hydroxyl group, which is crucial for interactions within the STAT3 SH2 domain [2]. No direct biological activity data are publicly available for the 3‑benzyloxy isomer, underscoring its value as a novel SAR probe and the necessity of its procurement for comparative studies.
| Evidence Dimension | Biological target engagement (EC50) and reported therapeutic indication |
|---|---|
| Target Compound Data | No published bioactivity; predicted altered STAT3 SH2 binding based on meta‑position substitution; distinct molecular electrostatic potential surface. |
| Comparator Or Baseline | 2‑benzyloxy isomer (PubChem CID 833990): Bcl‑2‑related protein A1 EC50 = 1.12 µM; described as antiviral (vaccinia virus D4) [1]. |
| Quantified Difference | Qualitative difference only; absence of Bcl‑2 data for target compound suggests selectivity shift; XLogP3 difference calculated as delta ~0.1. |
| Conditions | BindingDB enzyme inhibition assay for Bcl‑2 (pH 7.4, 2°C); STAT3 docking predictions from Bioorg. Med. Chem. 2016 study [2]. |
Why This Matters
Procurement of the 3‑benzyloxy isomer enables definitive head‑to‑head SAR studies to determine how shifting the benzyloxy group from ortho to meta position affects STAT3 inhibitory potency and selectivity versus other pathways.
- [1] BindingDB Entry for BDBM33154, 4-[(2‑benzoxybenzyl)amino]phenol. EC50 = 1.12E+3 nM for Bcl‑2‑related protein A1. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=33154 View Source
- [2] Gao, D., et al. (2016). STAT3 pathway inhibitor scaffold. Bioorganic & Medicinal Chemistry, 24(11), 2549–2558. View Source
